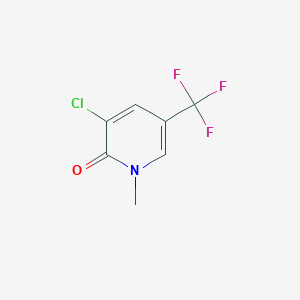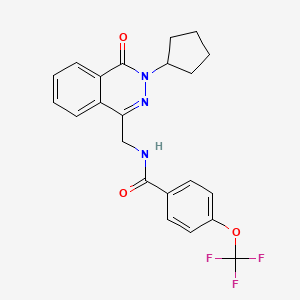
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves direct acylation reactions and 1,3-dipolar cycloaddition, highlighting methods that could be applicable to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide. These processes are completed under mild conditions, sometimes without a catalyst, demonstrating the efficiency and versatility of modern synthetic chemistry techniques (Younes et al., 2020); (Liu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and computational studies provides insights into the bond lengths, bond angles, and overall geometry of compounds similar to this compound. These analyses aid in understanding the structural basis for the chemical reactivity and properties of the compounds (Odame et al., 2020).
Chemical Reactions and Properties
The reactivity of benzamide derivatives in various chemical reactions, including cyclization and nucleophilic substitution, is crucial for the modification and functionalization of these compounds. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines under specific conditions showcases the potential chemical transformations that this compound might undergo (Kazaryants et al., 2011).
Applications De Recherche Scientifique
Cyclization and Fragmentation Studies
Kazaryants et al. (2011) investigated the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides under various conditions, including the action of gaseous hydrogen chloride and bromine, as well as electron impact in the gas phase. This study provides insights into the chemical behavior of similar compounds, shedding light on potential pathways for synthesizing derivatives of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide under different conditions (Kazaryants et al., 2011).
Synthesis and Crystal Structures
Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, examining their solid-state properties and hydrogen bonding interactions. Among these derivatives, specific compounds demonstrated significant color transition in response to fluoride anions, indicating potential applications in colorimetric sensing (Younes et al., 2020).
Fluorescent Film for Vapor Detection
Fan et al. (2016) modified naphthalene diimide to create a fluorescent derivative with superior self-assembly in solution, leading to the development of a fluorescent film capable of detecting aniline vapor instantly and reversibly. This application demonstrates the compound's potential in developing high-performance sensing materials (Fan et al., 2016).
Antiarrhythmic Activity
Banitt et al. (1977) explored benzamides with trifluoroethoxy ring substituents, including heterocyclic amide side chains, for their oral antiarrhythmic activity in mice. This study provides a foundation for the exploration of this compound derivatives for potential antiarrhythmic properties (Banitt et al., 1977).
Propriétés
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)31-16-11-9-14(10-12-16)20(29)26-13-19-17-7-3-4-8-18(17)21(30)28(27-19)15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYRXWPEUFIGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
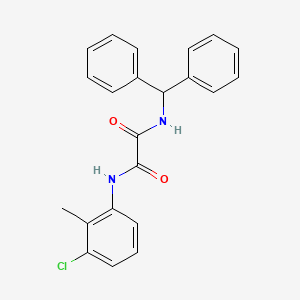


![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
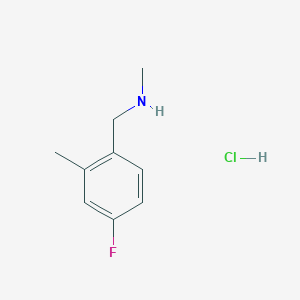
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
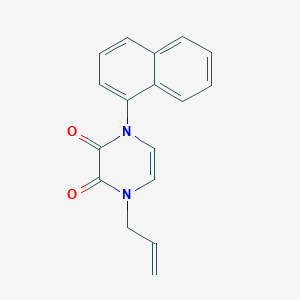
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)
